6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H8BrF3N2O |
|---|---|
Molecular Weight |
357.12 g/mol |
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H |
InChI Key |
XADMNFPRZBTXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages the condensation of 2-amino-5-bromopyridine with 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one under mild conditions.
- Reactants :
- 2-Amino-5-bromopyridine (1.0 eq)
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one (1.2 eq)
- Solvent: Ethanol/water (4:1 v/v)
- Base: Sodium bicarbonate (1.5 eq)
-
- Temperature: 50°C
- Duration: 12–18 hours
Workup :
- Concentrate under reduced pressure.
- Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and purify via silica gel chromatography.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol/water | 78% |
| Temperature | 50°C | +15% vs 25°C |
| Base | NaHCO₃ | Minimal side products |
- Higher temperatures (>60°C) led to decomposition of the trifluoromethoxy group.
- Sodium bicarbonate minimized side reactions compared to stronger bases like NaOH.
Comparative Analysis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| One-pot cyclization | 78% | 95% | Moderate |
| Suzuki coupling | 65% | 98% | High |
Advantages of One-Pot Method :
- Fewer steps, reduced solvent use.
- Avoids handling air-sensitive catalysts.
Advantages of Coupling Approach :
- Enables modular substitution for derivative synthesis.
Critical Considerations
- Stability : The trifluoromethoxy group is prone to hydrolysis under strongly acidic/basic conditions. Neutral pH during workup is critical.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively removes unreacted boronic acid and catalyst residues.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine core.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .
Scientific Research Applications
6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.
Biological Research: The compound is used in studies related to its mechanism of action and interaction with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the function of essential proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C-2 and C-6 Positions
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to thiophene (3ag) or methylsulfonyl (3ai) substituents .
- Halogen Effects : Bromine at C-6 (target compound, 3ag) may improve electrophilic reactivity for further functionalization compared to chlorine (cpd S1) .
- Biological Activity: Zolimidine (3ai) demonstrates potent COX-2 inhibition due to the methylsulfonyl group, a known pharmacophore for COX-2 selectivity .
Pharmacological Profiles
- COX-2 Inhibition: Zolimidine derivatives with a methylsulfonyl group at C-2 exhibit IC₅₀ values as low as 0.07 µM, surpassing the activity of morpholine-substituted analogs (IC₅₀ = 0.08 µM) .
- Anticholinesterase Activity : Unsubstituted imidazo[1,2-a]pyridines (e.g., 2a, 2f) show moderate activity, while electron-withdrawing groups (Cl, Br) at C-6 enhance inhibitory effects on acetylcholinesterase (AChE) .
- Antitumor Potential: Adamantyl- or biphenyl-substituted derivatives (e.g., Scheme 19a–c in ) exhibit cytotoxicity against HeLa and MDA-MB-231 cells, suggesting that bulky C-2 substituents could be explored in the target compound.
Solubility and Pharmacokinetics
- The trifluoromethoxy group in the target compound may reduce aqueous solubility compared to methylsulfonyl (3ai) or hydroxyl groups (e.g., 2c in ).
- Nitroimidazo[1,2-a]pyridines (e.g., 7 in ) with sulfonylmethyl groups show improved solubility via hydrogen bonding, a strategy applicable to the target compound.
Biological Activity
6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves multiple steps, typically starting from simpler imidazo compounds and incorporating the trifluoromethoxy group through electrophilic aromatic substitution reactions. Detailed methods for synthesis can be found in various chemical literature sources.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine have significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 4.21 µM against Staphylococcus aureus, which highlights the potential of this class of compounds in combating bacterial infections .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine | S. aureus | 4.21 |
| Related Compound | Cryptococcus neoformans | 15.6–125 |
Anti-parasitic Activity
The compound has also been investigated for its anti-parasitic effects, particularly against schistosomiasis. Research has shown that it acts as a growth inhibitor for Schistosoma species, suggesting its potential as a therapeutic agent against parasitic infections .
Case Study 1: Antimicrobial Efficacy
In a study published by the ACS, researchers evaluated the antimicrobial efficacy of various imidazo derivatives, including those with trifluoromethoxy groups. The results indicated that these compounds exhibited promising antibacterial activity with low MIC values compared to standard antibiotics .
Case Study 2: Anti-parasitic Activity
A patent filed for the use of similar compounds highlighted their effectiveness in treating schistosomiasis. The study demonstrated that the compound inhibited the growth of Schistosoma species in vitro, indicating its potential for further development as an anti-parasitic drug .
The exact mechanism by which 6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine exerts its biological effects is still under investigation. However, it is hypothesized that it may interfere with critical metabolic pathways within microbial cells or inhibit specific enzymes essential for their survival.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6 causes deshielding δ ~8.2 ppm for adjacent protons) .
- XRD : Determines dihedral angles between the imidazo[1,2-a]pyridine core and aryl substituents, which influence π-π stacking (e.g., 27°–44° dihedrals observed in related structures) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts contribute 12–15% to crystal packing) .
How can solvent-free synthesis be optimized for scalability and purity?
Q. Advanced
- Reaction Conditions : Use ball milling or neat reactions at 80–100°C to eliminate solvents. For example, solvent-free Cu-catalyzed three-component coupling achieves >90% yield in 2 hours .
- Purification : Employ flash chromatography with hexane/EtOAc (4:1) or recrystallization from ethanol. Monitor purity via LC-MS (m/z [M+H]⁺ = 357.0) .
- Green Metrics : Calculate E-factor (kg waste/kg product) to compare methods. Microwave synthesis reduces E-factor by 60% vs. conventional routes .
What methodologies assess the compound’s potential as a corrosion inhibitor?
Q. Advanced
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in 3.5% NaCl solution. A 92% inhibition efficiency was reported for structurally similar imidazo[1,2-a]pyridines at 500 ppm .
- Langmuir Adsorption Isotherm : Confirm physisorption on carbon steel (R² > 0.98) with ΔG°ads values of −20 to −25 kJ/mol, indicating spontaneous surface coverage .
- SEM/EDX : Validate inhibitor film formation by detecting nitrogen and bromine on treated metal surfaces .
How do computational studies guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A smaller gap (~3.5 eV) correlates with higher antimicrobial activity .
- Molecular Dynamics (MD) : Simulate binding stability to targets like acetylcholinesterase (e.g., RMSD < 2.0 Å over 100 ns indicates stable interactions) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic trifluoromethoxy group, hydrogen-bond acceptors) for COX-2 inhibition .
What strategies mitigate challenges in functionalizing the bromine substituent?
Q. Advanced
- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalyst to replace Br with amines (e.g., morpholine) in toluene at 110°C .
- Suzuki-Miyaura Coupling : Cross-couple with arylboronic acids (e.g., 4-cyanophenyl) using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O (80°C, 12 h) .
- SNAr Reactions : Activate Br via electron-withdrawing groups (e.g., nitro at C8) for nucleophilic substitution with thiols or alkoxides .
How is the compound’s stability evaluated under physiological conditions?
Q. Advanced
- pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC (e.g., <5% degradation indicates suitability for oral delivery) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 h. Related imidazo[1,2-a]pyridines show 90% retention of structure .
- Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to calculate t₁/₂. A t₁/₂ > 60 min suggests resistance to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
